PF-06658607

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1621002-24-1 |

|---|---|

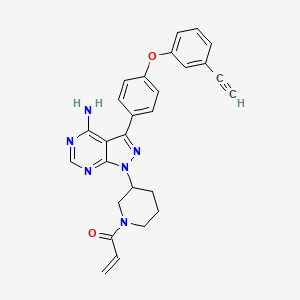

Molekularformel |

C27H24N6O2 |

Molekulargewicht |

464.5 g/mol |

IUPAC-Name |

1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C27H24N6O2/c1-3-18-7-5-9-22(15-18)35-21-12-10-19(11-13-21)25-24-26(28)29-17-30-27(24)33(31-25)20-8-6-14-32(16-20)23(34)4-2/h1,4-5,7,9-13,15,17,20H,2,6,8,14,16H2,(H2,28,29,30) |

InChI-Schlüssel |

SFTPIUYKBLYRKF-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC(=C5)C#C)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PF-06658607: A Covalent Probe for Bruton's Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06658607 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3][4][5] Due to its alkynylated structure, this compound also serves as a valuable chemical probe for activity-based protein profiling (ABPP), enabling the identification and quantification of covalent kinase inhibitor targets and off-targets within the proteome.[3][4][5] This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its application, and a visualization of the relevant biological and experimental workflows.

Core Compound Information

| Property | Value | Reference |

| IUPAC Name | (R)-1-(3-(4-amino-3-(4-(3-ethynylphenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one | [2] |

| Synonyms | Ibrutinib-yne, Probe 4 | [5] |

| CAS Number | 1621002-24-1 | [2][5] |

| Molecular Formula | C₂₇H₂₄N₆O₂ | [2][5] |

| Molecular Weight | 464.52 g/mol | [2][5] |

| Appearance | White to beige powder | |

| Solubility | Soluble in DMSO | [5] |

Mechanism of Action

This compound is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK). It functions by forming a covalent bond with a cysteine residue (Cys481) located in the ATP-binding pocket of the BTK enzyme.[1] This irreversible binding blocks the catalytic activity of BTK, thereby inhibiting the downstream signaling cascade that is crucial for B-cell proliferation, survival, and activation.

The molecule incorporates an acrylamide "warhead" which acts as a Michael acceptor, reacting with the nucleophilic thiol group of the cysteine residue. This targeted covalent inhibition strategy leads to high potency and prolonged duration of action.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors such as NF-κB, which promote B-cell survival, proliferation, and differentiation.

Quantitative Data

The inhibitory activity of a close analog of this compound (referred to as inhibitor 2 in the source literature, lacking the alkyne handle) against BTK has been quantified. Additionally, the proteomic reactivity of this compound (probe 4) provides insights into its kinase selectivity.

| Parameter | Target | Cell Line | Value | Reference |

| In situ IC₅₀ | BTK | Ramos | 0.7 µM | [6] |

| Probe | Number of Identified Off-Targets (Kinases) | Number of Identified Off-Targets (Non-Kinases) | Reference |

| This compound (Probe 4) | 10 | 15 | [6] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the application of this compound in activity-based protein profiling (ABPP).

Cell Culture and Treatment

-

Cell Line: Ramos cells (human Burkitt's lymphoma cell line) are a suitable model system for studying BTK inhibition.

-

Culture Conditions: Maintain Ramos cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Inhibitor/Probe Treatment:

-

For competitive profiling, pre-incubate cells with the desired concentration of a test inhibitor for a specified time (e.g., 1 hour) before adding this compound.

-

For direct profiling, treat cells directly with this compound (e.g., 1-10 µM) for a defined period (e.g., 1 hour).

-

Activity-Based Protein Profiling (ABPP) Workflow

This workflow outlines the key steps for identifying the protein targets of this compound in a cellular context.

-

Cell Lysis:

-

Harvest treated cells by centrifugation.

-

Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Click Chemistry:

-

To the clarified proteome, add the following "click" chemistry reagents in sequence:

-

Rhodamine-azide (or another azide-tagged reporter)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

-

Incubate the reaction mixture to allow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to occur, which conjugates the reporter tag to the alkyne handle of this compound-bound proteins.

-

-

Protein Precipitation and Washing:

-

Precipitate the proteins from the reaction mixture using a suitable method (e.g., methanol/chloroform precipitation).

-

Wash the protein pellet to remove excess reagents.

-

-

Sample Preparation for Analysis:

-

Resuspend the protein pellet in a sample buffer (e.g., Laemmli buffer for SDS-PAGE).

-

Denature the proteins by heating.

-

-

Gel-Based Analysis:

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the labeled proteins using an in-gel fluorescence scanner.

-

-

Mass Spectrometry-Based Analysis (for target identification):

-

Alternatively, for proteome-wide identification of targets, perform an in-gel digest of the labeled protein bands or an in-solution digest of the entire labeled proteome.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the labeled proteins by searching the acquired MS/MS data against a protein database.

-

Conclusion

This compound is a multifaceted chemical tool that serves as both a potent irreversible inhibitor of BTK and a versatile probe for chemical proteomics. Its well-defined mechanism of action and the availability of detailed experimental protocols make it an invaluable asset for researchers investigating the BTK signaling pathway, developing novel kinase inhibitors, and exploring the broader landscape of covalent drug-protein interactions. The data and methodologies presented in this guide provide a solid foundation for the effective utilization of this compound in a research setting.

References

- 1. A BTK-activatable targeted covalent NIR fluorescent probe for kinase monitoring and B-cell lymphoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of PF-06658607, an Irreversible Bruton's Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of PF-06658607. Initially, it is critical to clarify a common point of confusion: this compound is a potent, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) and is also known by the synonym Ibrutinib-yne. It is structurally distinct from PF-06650833, a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), another compound developed by Pfizer. This guide will focus exclusively on this compound, detailing its molecular mechanism, its role as a chemical probe in proteomics, and the signaling pathways it modulates.

Clarification of Compound Identity: this compound vs. PF-06650833

A review of scientific literature and supplier databases reveals a clear distinction between two Pfizer compounds that are sometimes conflated:

-

This compound: An alkynylated, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). Its CAS number is 1621002-24-1. It is often referred to as "Ibrutinib-yne" and is primarily utilized as a chemical probe for proteomic analysis of covalent kinase inhibitors.

-

PF-06650833 (Zimlovisertib): A potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4][5][6] This compound has been investigated in clinical trials for rheumatic and autoimmune diseases.[1][7]

To aid in distinguishing these two molecules, their key quantitative data are summarized below.

Table 1: Comparative Inhibitory Activity of PF-06650833

| Target | IC50 (nM) | Assay Type |

| IRAK4 | 0.2 | Cell-based assay[2][3][6] |

| IRAK4 | 2 | Enzymatic assay[4] |

| IRAK4 | 2.4 | PBMC assay[2] |

Core Mechanism of Action of this compound

This compound functions as an irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). Its mechanism is characterized by the covalent modification of a specific cysteine residue within the ATP-binding pocket of the enzyme.

Covalent Inhibition of BTK

The key features of this compound's inhibitory action are:

-

Alkynylated Warhead: this compound possesses an acrylamide moiety, which acts as an electrophilic "warhead."

-

Covalent Bond Formation: This warhead specifically targets and forms a covalent bond with the thiol group of a cysteine residue (Cys481 in human BTK) located in the enzyme's active site.

-

Irreversible Inhibition: The formation of this stable covalent bond renders the inhibition of BTK irreversible, effectively and permanently inactivating the enzyme.

Role as a Chemical Probe

The structure of this compound includes an alkyne group, which makes it a valuable tool for chemical proteomics. This alkyne handle allows for "click chemistry" reactions, enabling the attachment of reporter tags (e.g., biotin or fluorescent dyes) to the inhibitor after it has bound to its targets within a complex biological sample. This facilitates the identification and quantification of both on-target (BTK) and off-target proteins.

Impact on BTK Signaling Pathway

BTK is a critical signaling molecule in various hematopoietic cells, most notably B-lymphocytes. It plays a central role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. By irreversibly inhibiting BTK, this compound effectively blocks these downstream signaling cascades.

Off-Target Profile of Ibrutinib Analogues

As this compound is an analogue of ibrutinib, its off-target profile is expected to be similar. Proteomic studies utilizing such probes have identified a range of other kinases and non-kinase proteins that can be covalently modified, particularly at higher concentrations. While a comprehensive, quantitative off-target list for this compound is not publicly available, studies on ibrutinib have revealed off-target interactions that may contribute to both therapeutic effects and adverse events. For instance, off-target inhibition of CSK has been linked to the cardiac side effects observed with ibrutinib.[8][9]

Experimental Protocols

The characterization of covalent inhibitors like this compound typically involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Activity-Based Protein Profiling (ABPP) for Target Identification

This method is used to identify the protein targets of this compound in a complex proteome.

Workflow:

-

Cell/Lysate Treatment: Intact cells or cell lysates are incubated with varying concentrations of this compound.

-

Click Chemistry: Following incubation, a reporter tag (e.g., biotin-azide) is attached to the alkyne group of this compound via a copper-catalyzed click reaction.

-

Enrichment: Biotin-tagged protein-inhibitor adducts are enriched from the complex mixture using streptavidin-coated beads.

-

Proteolysis: The enriched proteins are digested into peptides, typically with trypsin.

-

Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently bound to this compound.

-

Data Analysis: The identified proteins are quantified to determine their abundance at different inhibitor concentrations, allowing for the determination of target engagement and off-target profiles.

Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This method directly confirms the covalent binding of the inhibitor to the target protein.

Methodology:

-

Incubation: Recombinant, purified BTK protein is incubated with this compound.

-

Mass Analysis: The reaction mixture is analyzed by mass spectrometry (e.g., ESI-MS) to determine the precise molecular weight of the protein.

-

Confirmation: A mass shift corresponding to the molecular weight of this compound confirms the formation of a 1:1 covalent adduct between the protein and the inhibitor.

Kinase Inhibition Assays

Standard enzymatic assays are used to determine the inhibitory potency (e.g., IC50) of the compound against a panel of purified kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Conclusion

This compound, or Ibrutinib-yne, is a valuable research tool that functions as an irreversible covalent inhibitor of Bruton's Tyrosine Kinase. Its mechanism of action involves the formation of a covalent bond with Cys481 in the ATP-binding pocket of BTK, leading to the blockade of downstream B-cell receptor signaling. The presence of an alkyne handle makes it particularly useful for activity-based protein profiling to elucidate the on- and off-target landscape of covalent kinase inhibitors. A clear understanding of its identity, distinct from the IRAK4 inhibitor PF-06650833, is crucial for its appropriate application in research and drug development.

References

- 1. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. Zimlovisertib (PF-06650833) | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]

- 7. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]

- 8. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: PF-06658607 as a Covalent BTK Inhibitor Probe

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06658607 is a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK) characterized by the presence of an alkyne group. This unique structural feature makes it an invaluable tool for chemical proteomics, specifically for activity-based protein profiling (ABPP). By covalently binding to the active site cysteine (Cys481) of BTK, this compound serves as a probe to identify the on- and off-targets of covalent kinase inhibitors. The terminal alkyne allows for the attachment of reporter tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," enabling the detection, enrichment, and identification of target proteins. This guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its application, and its role in understanding the broader landscape of covalent kinase inhibitors.

Core Concepts: BTK Inhibition and Covalent Probes

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies. Irreversible BTK inhibitors, such as ibrutinib, form a covalent bond with Cys481 in the ATP-binding pocket of BTK, leading to sustained inhibition of its kinase activity.

This compound, also known as ibrutinib-yne, is an alkynylated analog of ibrutinib. Its mechanism of action is twofold:

-

Irreversible BTK Inhibition: Like ibrutinib, this compound covalently modifies Cys481 of BTK, thereby blocking its catalytic activity.

-

Chemical Proteomics Probe: The terminal alkyne serves as a bioorthogonal handle for click chemistry. This allows for the attachment of various reporter tags (e.g., biotin for enrichment, fluorophores for imaging) to the probe-bound proteins.

Quantitative Data

Table 1: Representative Biochemical and Cellular Activity of Ibrutinib

| Parameter | Value | Kinase | Assay Type | Reference |

| IC50 (Biochemical) | 0.5 nM | BTK | Biochemical Kinase Assay | [1] |

| IC50 (Cellular) | 11 nM | BTK (autophosphorylation) | Cellular Assay | [1] |

| IC50 (Cellular) | 29 nM | PLCγ (phosphorylation) | Cellular Assay | [1] |

| IC50 (Cellular) | 13 nM | ERK (phosphorylation) | Cellular Assay | [1] |

Table 2: Representative Kinase Selectivity Profile of Ibrutinib

| Kinase | IC50 (nM) | Kinase Family |

| BLK | 0.8 | Tec |

| BMX | 1.2 | Tec |

| ITK | 10.7 | Tec |

| TEC | 78 | Tec |

| EGFR | >1000 | RTK |

| FGR | 35 | Src |

| LCK | 46 | Src |

| SRC | 69 | Src |

Data presented are representative values from various sources and should be considered as a general guide. Actual values may vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

Bruton's tyrosine kinase is a key mediator downstream of the B-cell receptor. Its activation triggers a signaling cascade that is essential for B-cell proliferation, differentiation, and survival.

Experimental Workflow: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the selectivity of a test inhibitor (e.g., a new drug candidate) across the proteome. This workflow utilizes this compound as a probe to identify proteins that are engaged by the test inhibitor.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Protocol 1: In Situ Cellular Target Engagement using this compound

This protocol is for labeling the targets of this compound in intact cells.

Materials:

-

Cultured cells (e.g., Ramos, a B-cell lymphoma line)

-

This compound (stock solution in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Click chemistry reagents:

-

Biotin-azide or fluorescent-azide reporter tag

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

-

Streptavidin-agarose beads (for biotin enrichment)

-

SDS-PAGE gels and Western blotting reagents

-

Mass spectrometer for proteomic analysis

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control.

-

Incubate for a specified time (e.g., 1-4 hours) at 37°C.

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with cold PBS.

-

Lyse the cell pellet with lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Click Chemistry Reaction: [2][3]

-

To 1 mg of protein lysate, add the following click chemistry reagents in order (final concentrations may need optimization):

-

Biotin-azide (100 µM)

-

TCEP (1 mM)

-

TBTA (100 µM)

-

CuSO4 (1 mM)

-

-

Vortex and incubate at room temperature for 1 hour.

-

-

Protein Precipitation and Enrichment (for Mass Spectrometry):

-

Precipitate the proteins using methanol/chloroform precipitation.

-

Resuspend the protein pellet in a buffer containing SDS.

-

Dilute the sample and add streptavidin-agarose beads.

-

Incubate overnight at 4°C to enrich for biotinylated proteins.

-

-

Analysis:

-

For Western Blot: After the click reaction, add SDS-PAGE loading buffer, run the gel, and transfer to a membrane. Probe with streptavidin-HRP to visualize labeled proteins.

-

For Mass Spectrometry: After enrichment, wash the beads extensively. Perform on-bead tryptic digestion of the captured proteins. Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by this compound.

-

Protocol 2: Competitive ABPP for Kinase Inhibitor Selectivity Profiling

This protocol is used to determine the off-targets of a novel, unlabeled kinase inhibitor.

Procedure:

-

Cell Lysate Preparation:

-

Prepare a large batch of cell lysate as described in Protocol 1, step 2.

-

-

Competitive Inhibition:

-

Aliquot the cell lysate into different tubes.

-

To each tube, add the test inhibitor at various concentrations or DMSO as a control.

-

Incubate for 1 hour at room temperature to allow the test inhibitor to bind to its targets.

-

-

Probe Labeling:

-

Add this compound to each tube at a fixed concentration (e.g., 1 µM).

-

Incubate for 1 hour at room temperature.

-

-

Click Chemistry, Enrichment, and Analysis:

-

Proceed with the click chemistry reaction, streptavidin enrichment, and LC-MS/MS analysis as described in Protocol 1, steps 3-5.

-

-

Data Analysis:

-

Quantify the relative abundance of peptides from each protein across the different test inhibitor concentrations.

-

Proteins whose enrichment is reduced in the presence of the test inhibitor are identified as its targets or off-targets. An IC50 value for competition can be calculated for each identified target.

-

Conclusion

This compound is a powerful chemical probe for the study of covalent kinase inhibitors. Its ability to irreversibly bind to BTK and its suitability for click chemistry make it an essential tool for activity-based protein profiling. While specific quantitative data for this compound remains to be broadly disseminated, its utility in elucidating the on- and off-target profiles of other inhibitors is well-established. The protocols and workflows outlined in this guide provide a framework for researchers to leverage this compound in their own investigations into the complex landscape of kinase signaling and drug discovery.

References

In-Depth Technical Guide: PF-06658607

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Chemical Properties

PF-06658607 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] It is structurally characterized as an alkynylated derivative of ibrutinib, featuring a terminal alkyne group.[1][2][4] This functional group makes this compound a valuable tool in chemical biology, as it allows for "click" chemistry reactions, enabling its use as a probe for proteomic and other biochemical analyses.[2][4]

The core structure of this compound consists of a pyrazolo[3,4-d]pyrimidine scaffold, which is a common feature in many kinase inhibitors. This is linked to a piperidine ring, which in turn is acylated with a prop-2-en-1-one (acrylamide) group. This acrylamide moiety is the "warhead" that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition. The molecule also features a 4-(3-ethynylphenoxy)phenyl group attached to the pyrazolopyrimidine core.

Chemical Structure:

(R)-1-(3-(4-amino-3-(4-(3-ethynylphenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

| Property | Value | Reference |

| IUPAC Name | (R)-1-(3-(4-amino-3-(4-(3-ethynylphenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one | [1] |

| SMILES | C=CC(=O)N1CCC--INVALID-LINK--N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC(=C5)C#C)C(=NC=N3)N | [1] |

| Chemical Formula | C27H24N6O2 | [1][3] |

| Molecular Weight | 464.52 g/mol | [2][3] |

| CAS Number | 1621002-24-1 | [1][2][3] |

| Appearance | White to beige powder | [2] |

| Solubility | Soluble in DMSO (e.g., 20 mg/mL) | [2] |

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, activation, and proliferation. BTK is a key component of the B-cell receptor (BCR) signaling pathway.

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). This phosphorylation of PLCγ2 generates the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of transcription factors such as NF-κB, which promote B-cell survival, proliferation, and differentiation.

This compound, through its acrylamide group, forms a covalent bond with the cysteine residue Cys481 in the ATP-binding pocket of BTK. This irreversible binding blocks the kinase activity of BTK, thereby inhibiting the entire downstream signaling cascade.

Below is a diagram illustrating the BTK signaling pathway and the point of inhibition by this compound.

References

An In-Depth Technical Guide to PF-06658607 (CAS number 1621002-24-1): A Covalent Probe for Bruton's Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06658607, also known as Ibrutinib-yne, is a highly valuable chemical probe in the field of kinase inhibitor research. As an alkynylated, irreversible inhibitor of Bruton's tyrosine kinase (BTK), it serves as a critical tool for activity-based protein profiling (ABPP). This technique allows for the comprehensive, proteome-wide assessment of the selectivity of covalent kinase inhibitors. By covalently modifying the active site cysteine (Cys481) of BTK, this compound enables researchers to identify both on-target and off-target interactions of parent compounds like Ibrutinib. The terminal alkyne group provides a versatile handle for "click chemistry" ligation to reporter tags, facilitating the visualization and identification of target proteins. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, synthesis, and detailed experimental protocols for the application of this compound in research settings.

Core Compound Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1621002-24-1 | [1] |

| Synonyms | (R)-1-(3-(4-Amino-3-(4-(3-ethynylphenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, Ibrutinib-yne, Probe 4 | |

| Molecular Formula | C₂₇H₂₄N₆O₂ | [1] |

| Molecular Weight | 464.52 g/mol | [1] |

| Appearance | White to beige powder | |

| Solubility | Soluble in DMSO (≥ 20 mg/mL) | |

| Storage | Store at room temperature |

Mechanism of Action and Biological Activity

This compound is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[2] The molecule's mechanism of action is rooted in its covalent interaction with a specific cysteine residue within the ATP-binding pocket of BTK.[2]

The key features of its biological activity are:

-

Irreversible Covalent Inhibition: this compound possesses an acrylamide "warhead" that acts as a Michael acceptor. This group forms a covalent bond with the thiol side chain of the cysteine residue at position 481 (Cys481) in the active site of BTK. This irreversible binding permanently inactivates the kinase.

-

BTK Inhibition: By inhibiting BTK, this compound effectively blocks the downstream signaling pathways that are dependent on BTK activity. These pathways are integral to B-cell proliferation, differentiation, and survival.

-

Chemical Probe for Activity-Based Protein Profiling (ABPP): The most significant application of this compound is as a chemical probe. Its structure is a modification of the approved BTK inhibitor, Ibrutinib, with the addition of a terminal alkyne group. This alkyne serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the attachment of various reporter tags, such as fluorophores or biotin, enabling the detection and identification of proteins that have been covalently labeled by the probe.

Signaling Pathway

The following diagram illustrates the role of BTK in the B-cell receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data

As a research tool, extensive clinical data for this compound is not available. However, its utility is demonstrated through its application in proteomic studies to determine the selectivity of related inhibitors.

Target Engagement and Selectivity

This compound is utilized in competitive activity-based protein profiling to assess the on- and off-target engagement of other covalent inhibitors. In such experiments, cells or cell lysates are pre-treated with the inhibitor of interest before the addition of this compound. A reduction in the signal from this compound labeling of a particular protein indicates that the inhibitor competes for the same binding site.

| Compound | Target | Kᵢ (nM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (μM⁻¹s⁻¹) |

| Ibrutinib | BTK | 0.59 ± 0.03 | 0.041 ± 0.004 | 1.17 ± 0.13 |

Data for Ibrutinib is provided for context as the parent molecule of this compound.

Experimental Protocols

General Protocol for Activity-Based Protein Profiling (ABPP) using this compound

This protocol outlines a general workflow for using this compound to identify the protein targets of a covalent inhibitor in a competitive profiling experiment.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

Test covalent inhibitor (stock solution in DMSO)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Azide-functionalized reporter tag (e.g., Biotin-azide)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with detergents)

-

Urea solution (for denaturation)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

LC-MS/MS instrumentation and software

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with the test covalent inhibitor at various concentrations or with DMSO (vehicle control) for a specified time.

-

Add this compound to the cell culture medium at a final concentration of 1-10 µM and incubate for 1-2 hours.

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells in an appropriate lysis buffer.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Click Chemistry Reaction:

-

To a defined amount of protein lysate (e.g., 1 mg), add the following click chemistry reagents in order:

-

TCEP (final concentration 1 mM)

-

Biotin-azide (final concentration 100 µM)

-

TBTA (final concentration 100 µM)

-

-

Vortex briefly to mix.

-

Add freshly prepared sodium ascorbate (final concentration 1 mM) and CuSO₄ (final concentration 1 mM).

-

Incubate the reaction at room temperature for 1 hour with gentle rotation.

-

-

Protein Enrichment:

-

Pre-wash streptavidin-agarose beads with lysis buffer.

-

Add the bead slurry to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

-

Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a urea solution.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

-

Digest the proteins on-bead with trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Collect the supernatant containing the tryptic peptides.

-

Analyze the peptides by LC-MS/MS.

-

-

Data Analysis:

-

Identify and quantify the enriched proteins using a suitable proteomics software suite.

-

Proteins that show a decreased signal in the inhibitor-treated samples compared to the DMSO control are identified as potential targets of the test inhibitor.

-

Synthesis of this compound

The synthesis of this compound is based on the well-established synthetic routes for Ibrutinib, with a key modification to incorporate the 3-ethynylphenoxy group. A plausible synthetic scheme is outlined below. The synthesis involves the coupling of a pyrazolopyrimidine core with a chiral piperidine fragment, followed by the introduction of the substituted phenyl group and finally the acrylamide warhead.

Note: The detailed, step-by-step synthesis with specific reagents, conditions, and purification methods would require access to proprietary information or detailed laboratory notebooks. The provided scheme is a high-level representation based on known synthetic strategies for this class of compounds.

Conclusion

This compound is an indispensable tool for the modern drug discovery and chemical biology laboratory. Its role as a covalent probe for BTK allows for the precise and comprehensive evaluation of the selectivity of novel covalent kinase inhibitors. The ability to attach reporter tags via click chemistry provides a robust and versatile platform for target identification and validation. This technical guide serves as a foundational resource for researchers aiming to leverage the power of this compound in their studies of kinase signaling and drug development.

References

An In-depth Technical Guide to PF-06658607: A Covalent Probe for Kinase Profiling

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06658607 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. With a molecular weight of 464.52 g/mol , this molecule has become an invaluable tool in chemical biology and drug discovery. Its unique chemical architecture, featuring an alkyne handle, enables the use of click chemistry for activity-based protein profiling (ABPP), allowing for the comprehensive identification of on- and off-targets of covalent kinase inhibitors within the proteome. This technical guide provides a detailed overview of this compound, including its physicochemical properties, mechanism of action, experimental protocols for its application, and a summary of key quantitative data.

Physicochemical Properties of this compound

This compound, also known as (R)-1-(3-(4-amino-3-(4-(3-ethynylphenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, is a synthetic molecule designed for high potency and specificity towards BTK.[1] Its key physicochemical and identification details are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 464.52 g/mol | [1][2] |

| Chemical Formula | C₂₇H₂₄N₆O₂ | [2] |

| CAS Number | 1621002-24-1 | [1][2] |

| Synonyms | Ibrutinib-yne, Probe 4 | [1] |

| Appearance | White to beige powder | [1] |

| Solubility | Soluble in DMSO (20 mg/mL) | [1] |

Mechanism of Action and Biological Activity

This compound is an irreversible inhibitor that functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[3] This covalent modification is achieved through a Michael addition reaction between the acrylamide "warhead" of this compound and the thiol group of the cysteine residue. This irreversible binding effectively blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways.

The primary target of this compound, Bruton's tyrosine kinase, is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. Upon B-cell receptor activation, BTK plays a key role in a signaling cascade that ultimately leads to the activation of transcription factors such as NF-κB, which are vital for B-cell proliferation and survival. By inhibiting BTK, this compound effectively disrupts these processes.

The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by this compound.

Quantitative Data: In Situ IC₅₀ Values

This compound has been characterized for its inhibitory activity against its primary target, BTK, in a cellular context. The in situ half-maximal inhibitory concentration (IC₅₀) provides a measure of the compound's potency within a living system.

| Target | Cell Line | In Situ IC₅₀ (nM) | Reference |

| BTK | Ramos (B-cell lymphoma) | 7.8 | [4] |

Experimental Protocols

The unique alkyne handle of this compound makes it an ideal probe for activity-based protein profiling (ABPP), a powerful chemoproteomic technique to identify enzyme activities and inhibitor targets directly in complex biological systems.

Activity-Based Protein Profiling (ABPP) Workflow

The general workflow for using this compound in an ABPP experiment is outlined below. This method allows for the identification of covalent targets of the probe on a proteome-wide scale.

Detailed Methodology for Competitive ABPP

This protocol is adapted from Lanning et al., 2014 and is used to determine the in situ potency of covalent inhibitors by competing against this compound for target binding.

-

Cell Culture and Inhibitor Treatment:

-

Culture Ramos cells to a density of approximately 1 x 10⁶ cells/mL.

-

Treat cells with varying concentrations of the test covalent inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37 °C.

-

-

Probe Labeling:

-

Following inhibitor treatment, add a final concentration of 1 µM this compound to the cell suspension.

-

Incubate for 30 minutes at 37 °C to allow for covalent labeling of available target proteins.

-

-

Cell Lysis and Proteome Preparation:

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Lyse the cell pellet in a suitable lysis buffer (e.g., Triton X-100 based buffer) and homogenize.

-

Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.

-

-

Click Chemistry Reaction:

-

To 50 µg of the proteome, add rhodamine-azide (or another azide-functionalized reporter tag), tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and copper(II) sulfate (CuSO₄).

-

Incubate the reaction for 1 hour at room temperature to conjugate the reporter tag to the alkyne handle of this compound.

-

-

Protein Precipitation and Analysis:

-

Precipitate the proteins using cold acetone or methanol.

-

Resuspend the protein pellet in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Data Acquisition and Analysis:

-

Visualize the labeled proteins using an in-gel fluorescence scanner.

-

Quantify the fluorescence intensity of the band corresponding to the target protein (e.g., BTK).

-

Plot the fluorescence intensity against the concentration of the competitor inhibitor and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Off-Target Profiling

A key application of this compound is the identification of off-targets for covalent kinase inhibitors. The ABPP workflow described above can be coupled with quantitative mass spectrometry to globally map the proteins that are covalently modified by the probe. By performing competitive experiments with other covalent inhibitors, their proteome-wide selectivity can be assessed. This approach has revealed that while some covalent inhibitors are highly selective, others can exhibit significant off-target reactivity, which may contribute to their pharmacological or toxicological profiles.[5][6]

Conclusion

This compound is a powerful chemical probe that has significantly advanced our understanding of the selectivity and mechanism of action of covalent kinase inhibitors. Its well-defined molecular weight, potent and irreversible inhibition of BTK, and its utility in activity-based protein profiling make it an indispensable tool for researchers in chemical biology, pharmacology, and drug discovery. The methodologies and data presented in this guide provide a comprehensive resource for the effective application of this compound in kinase research.

References

- 1. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 2. medkoo.com [medkoo.com]

- 3. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Irreversible Inhibition of PF-06658607

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)

PF-06658607 is a potent and highly specific irreversible inhibitor of Bruton's tyrosine kinase (BTK). Its mechanism of action relies on the formation of a stable, covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding pocket of the BTK enzyme. This covalent modification permanently inactivates the kinase, blocking its downstream signaling functions.

The chemical structure of this compound features an acrylamide "warhead," an electrophilic group that readily reacts with the nucleophilic thiol group of the cysteine residue. This targeted covalent inhibition strategy offers several advantages, including prolonged duration of action and high potency.

Furthermore, this compound is distinguished by the incorporation of a terminal alkyne group. This functional moiety serves as a "bioorthogonal handle," enabling the use of click chemistry for the detection, enrichment, and identification of both the primary target (BTK) and any potential off-target proteins. This makes this compound an invaluable chemical probe for understanding the selectivity of covalent inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound and its parent compound, ibrutinib, has been quantified against its primary target, BTK, and various off-targets. The following tables summarize key quantitative data from competitive activity-based protein profiling (ABPP) experiments.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| This compound | BTK | In situ competitive ABPP | ~10 | - | Lanning et al., 2014[1] |

| This compound | Peroxiredoxin-like 2A | Inhibition of binding | 900 | - | BindingDB |

| Inhibitor | Off-Target Kinase | Cell Line | IC50 (nM) | Reference |

| Ibrutinib | BLK | Ramos | 2.8 | Lanning et al., 2014 |

| Ibrutinib | TEC | Ramos | 11 | Lanning et al., 2014 |

| Ibrutinib | EGFR | A431 | 5.6 | Lanning et al., 2014 |

| Ibrutinib | ERBB2 | SKBR3 | 9.4 | Lanning et al., 2014 |

| Ibrutinib | JAK3 | - | 16 | - |

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) for Off-Target Identification

This protocol is adapted from the methodology described by Lanning et al. in Nature Chemical Biology, 2014. It outlines the use of this compound as a competitive probe to identify the off-targets of a covalent inhibitor (e.g., ibrutinib).

1. Cell Culture and Inhibitor Treatment:

-

Human cell lines (e.g., Ramos for B-cell lineage, A431 for epithelial cancers) are cultured to a density of approximately 1.5 x 10^6 cells/mL.

-

Cells are pre-incubated with the covalent inhibitor of interest (e.g., ibrutinib) at various concentrations (typically ranging from 0.01 to 10 µM) or with a DMSO vehicle control for 1-2 hours at 37°C.

2. Probe Labeling:

-

The alkyne probe, this compound, is added to the cell suspensions at a final concentration of 1-5 µM.

-

The cells are incubated for an additional 1 hour at 37°C to allow for the covalent labeling of available cysteine residues.

3. Cell Lysis and Protein Quantification:

-

Cells are harvested by centrifugation, washed with cold PBS, and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

4. Click Chemistry Reaction:

-

To conjugate a reporter tag to the alkyne-labeled proteins, a click chemistry reaction is performed.

-

The cell lysate (typically 50 µg of protein) is incubated with a cocktail containing:

-

Biotin-azide or a fluorescent azide (e.g., rhodamine-azide)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

-

The reaction is allowed to proceed for 1 hour at room temperature.

5. Protein Enrichment and Digestion (for Mass Spectrometry):

-

For proteomic analysis, biotin-azide labeled proteins are enriched using streptavidin-agarose beads.

-

The enriched proteins are washed extensively to remove non-specifically bound proteins.

-

On-bead tryptic digestion is performed to generate peptides for mass spectrometry analysis.

6. Mass Spectrometry and Data Analysis:

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The acquired data is searched against a human protein database to identify the labeled proteins.

-

Quantitative analysis is performed to compare the abundance of identified proteins between the inhibitor-treated and DMSO-treated samples, revealing the off-targets and their dose-dependent inhibition.

In-Gel Fluorescence Analysis

For a more rapid visualization of on-target and off-target engagement, a fluorescent azide can be used in the click chemistry reaction.

1. Sample Preparation:

-

Following the click chemistry reaction with a fluorescent azide, protein samples are mixed with SDS-PAGE loading buffer.

2. Gel Electrophoresis:

-

Proteins are separated by SDS-PAGE.

3. Fluorescence Scanning:

-

The gel is scanned using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated lane compared to the control lane indicates target engagement.

Visualizations

Caption: BTK Signaling Pathway and Inhibition by this compound.

Caption: Competitive ABPP Workflow for Off-Target Profiling.

References

The Alkyne Moiety in PF-06658607: A Technical Guide to a Powerful Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06658607, also known as Ibrutinib-yne, is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). It is an analog of the FDA-approved drug ibrutinib, with the key distinction of an appended alkyne group. This technical guide provides an in-depth analysis of the critical role this alkyne moiety plays, transforming a therapeutic agent into a versatile chemical probe for proteomic research. By enabling "click chemistry," the alkyne group allows for the comprehensive evaluation of target engagement, selectivity, and off-target effects of covalent inhibitors.

The Dual Function of this compound: BTK Inhibition and Proteomic Profiling

This compound retains the core pharmacophore of ibrutinib, enabling it to act as a potent irreversible inhibitor of BTK. The molecule's acrylamide group forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to its inactivation.[1][2][3] The primary role of the alkyne moiety is to serve as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This allows for the attachment of reporter tags, such as fluorophores or biotin, for visualization and enrichment of target proteins.

Quantitative Data Summary

| Compound | Target | IC50 | Mechanism of Action | Key Functional Group |

| Ibrutinib | BTK | 0.5 nM | Irreversible Covalent Inhibitor | Acrylamide |

| This compound | BTK | Assumed to be similar to Ibrutinib | Irreversible Covalent Inhibitor | Acrylamide, Alkyne |

The Role of the Alkyne in Activity-Based Protein Profiling (ABPP)

The alkyne group is instrumental in the application of this compound in activity-based protein profiling (ABPP). ABPP is a powerful chemical proteomic strategy used to identify the targets of small molecule inhibitors in a complex biological system. The workflow for using this compound in an ABPP experiment is as follows:

-

Treatment: Live cells or cell lysates are treated with this compound. The inhibitor covalently binds to its primary target, BTK, as well as any off-target proteins with a susceptible cysteine residue.

-

Lysis (if applicable): If live cells were treated, they are subsequently lysed to release the proteome.

-

Click Chemistry: The alkyne-tagged proteins are then conjugated to a reporter molecule containing an azide group via CuAAC. This reporter can be a fluorophore for in-gel visualization or biotin for affinity purification.

-

Analysis:

-

Visualization: If a fluorescent tag is used, the labeled proteins can be separated by SDS-PAGE and visualized, providing a profile of the inhibitor's targets.

-

Identification: If a biotin tag is used, the labeled proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry.

-

This methodology allows for a global assessment of a covalent inhibitor's selectivity across the entire proteome.

Signaling Pathway of Bruton's Tyrosine Kinase (BTK)

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][6][7] Dysregulation of this pathway is implicated in various B-cell malignancies.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against BTK. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human BTK enzyme

-

ATP

-

Substrate peptide (e.g., a poly-Glu, Tyr peptide)

-

Europium-labeled anti-phosphotyrosine antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

This compound and Ibrutinib (for comparison) dissolved in DMSO

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound and ibrutinib in DMSO.

-

Add 1 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 10 µL of BTK enzyme solution (e.g., 2 nM final concentration) to each well.

-

Incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of a solution containing ATP (e.g., 10 µM final concentration) and the biotinylated substrate peptide (e.g., 500 nM final concentration).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of stop buffer containing EDTA (e.g., 50 mM final concentration), the europium-labeled antibody, and the APC-labeled streptavidin.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission at 665 nm to that at 615 nm.

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Activity-Based Protein Profiling (ABPP) and Click Chemistry

This protocol outlines the general steps for identifying the cellular targets of this compound.

Materials:

-

Cell culture medium and reagents

-

Human cell line (e.g., Ramos, a B-cell lymphoma line)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-biotin or azide-fluorophore reporter tag

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin-agarose beads (for biotin tag)

-

SDS-PAGE gels and reagents

-

Mass spectrometer

Procedure:

-

Cell Treatment: Culture Ramos cells to the desired density. Treat the cells with this compound (e.g., 1 µM) or DMSO (vehicle control) for 1-2 hours.

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant (proteome).

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Click Reaction: a. To 1 mg of proteome, add the azide-reporter tag (e.g., 100 µM). b. Add TCEP or sodium ascorbate (e.g., 1 mM). c. Add TBTA (e.g., 100 µM). d. Add CuSO4 (e.g., 1 mM). e. Incubate at room temperature for 1 hour with gentle shaking.

-

Analysis:

-

For fluorescent tag: Add SDS-PAGE loading buffer to the reaction mixture, run the gel, and visualize the labeled proteins using a fluorescence gel scanner.

-

For biotin tag: i. Precipitate the proteins (e.g., with acetone) to remove excess reagents. ii. Resuspend the protein pellet in a buffer containing SDS. iii. Add streptavidin-agarose beads and incubate to enrich the biotinylated proteins. iv. Wash the beads extensively to remove non-specifically bound proteins. v. Elute the bound proteins or perform on-bead digestion with trypsin. vi. Analyze the resulting peptides by LC-MS/MS to identify the protein targets.

-

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Off-Target Identification of PF-06658607

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used for the off-target identification of PF-06658607, an alkynylated irreversible Bruton's tyrosine kinase (BTK) inhibitor. Developed as a chemical probe, this compound is instrumental in activity-based protein profiling (ABPP) to elucidate the proteome-wide selectivity of covalent kinase inhibitors. Understanding the off-target profile of such compounds is critical for the development of safer and more effective therapeutics.

Executive Summary

Covalent kinase inhibitors represent a powerful class of therapeutics, but their reactive nature necessitates a thorough characterization of their off-target interactions to mitigate potential toxicity. This compound, a derivative of the BTK inhibitor ibrutinib, is specifically designed with an alkyne handle to facilitate the identification of its binding partners through "click" chemistry. This guide details the experimental workflows, presents quantitative data from proteomic studies, and visualizes the relevant signaling pathways to provide a complete picture of this compound's selectivity profile. The primary on-target is Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. However, proteomic screens have identified several off-target kinases and other proteins, underscoring the importance of comprehensive profiling.

Data Presentation: Off-Target Profile of this compound

The following table summarizes the identified off-target proteins of this compound from competitive activity-based protein profiling experiments in Ramos B-cell lysates. The data is derived from studies evaluating the proteome-wide selectivity of covalent kinase inhibitors.

| Protein | Gene | Subcellular Location | Probe/Inhibitor Ratio | Description |

| Bruton's tyrosine kinase | BTK | Cytoplasm, Plasma Membrane | 0.03 | Primary target; Tec family tyrosine kinase involved in B-cell signaling. |

| Tyrosine-protein kinase TEC | TEC | Cytoplasm | 0.04 | Off-target; Tec family tyrosine kinase. |

| Interleukin-2-inducible T-cell kinase | ITK | Cytoplasm | 0.05 | Off-target; Tec family tyrosine kinase. |

| Tyrosine-protein kinase BMX | BMX | Cytoplasm | 0.08 | Off-target; Tec family tyrosine kinase. |

| Epidermal growth factor receptor | EGFR | Plasma Membrane | 0.25 | Off-target; Receptor tyrosine kinase. |

| Tyrosine-protein kinase JAK3 | JAK3 | Cytoplasm | 0.30 | Off-target; Janus kinase family. |

| Mitogen-activated protein kinase kinase kinase 7 | MAP3K7 | Cytoplasm | 0.45 | Off-target; Serine/threonine kinase. |

| Serine/threonine-protein kinase MERTK | MERTK | Plasma Membrane | 0.50 | Off-target; Receptor tyrosine kinase. |

| Nudix hydrolase 5 | NUDT5 | Nucleus, Cytoplasm | - | Unexpected non-covalent off-target of clinical BTK inhibitors. |

Note: The Probe/Inhibitor Ratio represents the ratio of probe labeling in the presence versus absence of a competing inhibitor. A lower ratio indicates a stronger interaction with the inhibitor.

Experimental Protocols

The off-target identification of this compound is primarily achieved through a chemical proteomics approach known as Activity-Based Protein Profiling (ABPP). Below are the detailed methodologies for the key experiments.

Cell Culture and Lysate Preparation

-

Cell Line: Ramos (human Burkitt's lymphoma B-cell line)

-

Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvesting and Lysis: Cells are harvested by centrifugation, washed with cold phosphate-buffered saline (PBS), and lysed in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors) on ice for 30 minutes. The lysate is then clarified by centrifugation at 14,000 x g for 30 minutes at 4°C. Protein concentration is determined using a BCA assay.

Competitive Activity-Based Protein Profiling (ABPP)

-

Proteome Labeling:

-

Aliquots of the cell lysate (e.g., 1 mg of total protein) are pre-incubated with either DMSO (vehicle control) or a competing covalent inhibitor at a specified concentration (e.g., 1 µM) for 30 minutes at room temperature.

-

The alkyne probe this compound is then added to a final concentration of 1 µM and incubated for an additional 60 minutes at room temperature.

-

-

Click Chemistry:

-

The probe-labeled proteome is subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag.

-

The reaction mixture includes:

-

Rhodamine-azide or Biotin-azide (e.g., 100 µM)

-

Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

-

Copper(II) sulfate (CuSO4) (1 mM)

-

-

The reaction is incubated for 1 hour at room temperature.

-

-

Protein Precipitation and Solubilization:

-

Proteins are precipitated using methanol/chloroform extraction.

-

The protein pellet is washed with methanol and then resolubilized in a buffer containing 6 M urea and 2 M thiourea in 50 mM Tris-HCl, pH 8.0.

-

Protein Enrichment and Digestion (for Mass Spectrometry)

-

For Biotin-tagged proteins:

-

The resolubilized protein solution is diluted, and biotinylated proteins are enriched using streptavidin-agarose beads.

-

The beads are washed extensively to remove non-specifically bound proteins.

-

On-bead trypsin digestion is performed overnight at 37°C to release peptides for mass spectrometry analysis.

-

-

For Rhodamine-tagged proteins (Gel-based analysis):

-

The labeled proteins are separated by SDS-PAGE.

-

The gel is scanned for in-gel fluorescence to visualize probe-labeled proteins.

-

Quantitative Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis: Tryptic peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).

-

Data Processing:

-

The raw mass spectrometry data is processed using a database search algorithm (e.g., SEQUEST or MaxQuant) against a human protein database.

-

Peptide and protein identifications are filtered to a false discovery rate (FDR) of <1%.

-

For quantitative analysis, peptide ion intensities are used to calculate the ratio of probe labeling in the inhibitor-treated sample versus the DMSO control.

-

Proteins with a significantly reduced probe-labeling ratio in the presence of the inhibitor are identified as targets or off-targets.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for off-target identification of this compound using competitive activity-based protein profiling.

Signaling Pathways

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

This diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade. This compound, as a BTK inhibitor, blocks the downstream signaling that leads to B-cell proliferation and survival.

Potential Off-Target Interaction with NUDT5

Recent studies have shown that clinical BTK inhibitors can non-covalently inhibit NUDT5, an ADP-ribose pyrophosphatase. This interaction is independent of the covalent warhead and highlights a potential off-target effect that could contribute to the overall pharmacological profile of these inhibitors.

Conclusion

This compound is a valuable tool for the comprehensive assessment of covalent inhibitor selectivity. The application of activity-based protein profiling has revealed a landscape of on-target and off-target interactions for BTK inhibitors. This detailed understanding of off-target profiles is paramount for the rational design of next-generation kinase inhibitors with improved safety and efficacy. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to conduct and interpret off-target identification studies for covalent inhibitors.

The BTK Inhibitor PF-06658607 (Ibrutinib-yne) in Cancer Cell Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06658607, also known as Ibrutinib-yne, is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Initially misidentified in some contexts, it is crucial to distinguish this compound from IRAK4 inhibitors. This molecule serves as a critical tool in cancer cell research, primarily through its targeted inhibition of the BTK signaling pathway, which is aberrantly activated in various B-cell malignancies and is increasingly implicated in solid tumors.[4][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its application in cancer cell research.

Core Mechanism of Action

This compound is an alkynylated irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2] It functions by covalently binding to the cysteine residue Cys-481 in the active site of BTK.[6] This irreversible binding blocks the kinase activity of BTK, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascades.[6][7] The inhibition of BTK disrupts critical pathways for B-cell proliferation, survival, and migration.[6]

Key Signaling Pathways

The primary target of this compound is the B-cell receptor (BCR) signaling pathway, where BTK is a central mediator.[4] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling involving calcium mobilization, and activation of transcription factors such as NF-κB and NFAT.[6][8] These transcription factors are crucial for the expression of genes involved in cell survival and proliferation.[6]

Beyond the BCR pathway, BTK is also involved in signaling from other receptors, including chemokine receptors (CXCR4 and CXCR5) and Toll-like receptors (TLRs), which are important for cell migration, adhesion, and interaction with the tumor microenvironment.[6][8] By inhibiting BTK, this compound effectively dampens these pro-survival and pro-migration signals.

Figure 1: Simplified BTK signaling pathway and the inhibitory action of this compound.

Quantitative Data

The cytotoxic and anti-proliferative effects of this compound (Ibrutinib) have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Cancer Type | IC50 Value | Reference |

| MeWo | Melanoma | 20.47 µM | [9] |

| WM164 | Melanoma | 28.14 µM | [9] |

| SK-MEL-28 | Melanoma | 32.98 µM | [9] |

| BT474 | Breast Cancer (HER2+) | 9.94 nM | [10] |

| SKBR3 | Breast Cancer (HER2+) | 8.89 nM | [10] |

| Raji | Burkitt's Lymphoma | 5.20 µM | [11] |

| Ramos | Burkitt's Lymphoma | 0.868 µM | [11] |

| DOHH2 | B-cell Lymphoma | 11 nM (p-BTK) | [12] |

| WSU-NHL | B-cell Lymphoma | 1.09 µM | [12] |

| SU-DHL6 | B-cell Lymphoma | 0.58 µM | [12] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (Ibrutinib-yne)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Figure 2: Workflow for the MTT-based cell viability assay.

Western Blot Analysis of BTK Signaling

This protocol is used to determine the effect of this compound on the phosphorylation of BTK and its downstream targets.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (Ibrutinib-yne)

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Figure 3: Workflow for Western blot analysis of BTK signaling.

Cell Migration and Invasion Assay (Boyden Chamber Assay)

This protocol is used to evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest

-

Serum-free and serum-containing medium

-

This compound (Ibrutinib-yne)

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

-

Microscope

Procedure:

-

Insert Preparation: For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

-

Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of this compound or DMSO. Seed 50,000-100,000 cells into the upper chamber of the inserts.

-

Chemoattractant: Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.

-

Incubation: Incubate the plate for 12-48 hours.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

-

Imaging and Quantification: Wash the inserts and allow them to dry. Image the stained cells using a microscope and count the number of migrated/invaded cells in several random fields.

-

Data Analysis: Calculate the percentage of migration/invasion relative to the control and assess the inhibitory effect of this compound.

Figure 4: Workflow for cell migration and invasion assays.

Conclusion

This compound (Ibrutinib-yne) is a valuable research tool for investigating the role of BTK signaling in cancer. Its specific and irreversible inhibition of BTK allows for the detailed study of this pathway's contribution to cancer cell proliferation, survival, and metastasis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting BTK in various malignancies. As research continues, a deeper understanding of the nuances of BTK signaling in different cancer contexts will be crucial for the development of more effective targeted therapies.

References

- 1. This compound = 98 HPLC 1621002-24-1 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. targetedonc.com [targetedonc.com]

- 5. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 7. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

PF-06658607 safety and handling information

An In-Depth Technical Guide to the Safety and Handling of PF-06658607